molecular formula C18H18O2S B1654435 Bis(4-methylphenacyl) sulfide CAS No. 23080-22-0

Bis(4-methylphenacyl) sulfide

Cat. No.: B1654435
CAS No.: 23080-22-0
M. Wt: 298.4 g/mol
InChI Key: KPEQAIKDILGKSR-UHFFFAOYSA-N
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Description

Bis(4-methylphenacyl) sulfide is an organosulfur compound characterized by a central sulfur atom bonded to two 4-methylphenacyl groups. Sulfides of this class are typically synthesized via nucleophilic substitution or condensation reactions and are utilized in organic synthesis, coordination chemistry, and materials science due to their electron-rich sulfur centers and substituent-dependent reactivity.

Properties

CAS No.

23080-22-0

Molecular Formula

C18H18O2S

Molecular Weight

298.4 g/mol

IUPAC Name

1-(4-methylphenyl)-2-[2-(4-methylphenyl)-2-oxoethyl]sulfanylethanone

InChI

InChI=1S/C18H18O2S/c1-13-3-7-15(8-4-13)17(19)11-21-12-18(20)16-9-5-14(2)6-10-16/h3-10H,11-12H2,1-2H3

InChI Key

KPEQAIKDILGKSR-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)CSCC(=O)C2=CC=C(C=C2)C

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CSCC(=O)C2=CC=C(C=C2)C

Other CAS No.

23080-22-0

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Analogous Sulfide Compounds

Structural and Molecular Comparisons

The table below compares Bis(4-methylphenacyl) sulfide with structurally related sulfides, highlighting key molecular features:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Structural Features
Bis(4-hydroxyphenyl) sulfide C₁₂H₁₀O₂S 218.27 -OH groups at para positions Polar due to hydroxyl groups; forms hydrogen bonds
Bis(4-nitrophenyl)sulfane C₁₂H₈N₂O₄S 276.27 -NO₂ groups at para positions Electron-withdrawing nitro groups; high XLogP3 (3.6)
Bis(4-bromophenyl) sulfide C₁₂H₈Br₂S 344.06 -Br groups at para positions Heavy halogen substituents; high molecular weight
4,4'-Bis(2-sulfostyryl)biphenyl Disodium C₂₈H₂₀Na₂O₆S₂ 562.6 Sulfonate (-SO₃⁻) groups Water-soluble (disodium salt); extended conjugation
2-[[Bis(4-fluorophenyl)methyl]sulfinyl]acetamide C₁₅H₁₂F₂NO₂S 323.33 -F groups, sulfinyl (-SO), acetamide Chiral sulfinyl center; pharmaceutical relevance

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : Bis(4-hydroxyphenyl) sulfide exhibits polarity and hydrogen-bonding capability , whereas nitro groups in Bis(4-nitrophenyl)sulfane enhance electrophilicity and reduce solubility .
  • Halogen Effects : Bromine in Bis(4-bromophenyl) sulfide increases molecular weight and may influence photophysical properties .
  • Solubility Trends : Sodium sulfonate groups in 4,4'-Bis(2-sulfostyryl)biphenyl Disodium improve aqueous solubility, contrasting with hydrophobic analogs .

Physical and Chemical Properties

Melting Points and Stability:
  • Bis(4-hydroxyphenyl) sulfide: Melts at 151–153°C, with stability influenced by hydrogen-bonding networks .
  • Sulfurimidate derivatives (e.g., Bis(2,2,2-trifluoroethyl) tosylsulfurimidate): Melt at 81–84°C, demonstrating substituent-dependent thermal behavior .
Reactivity:
  • Nucleophilic Substitution : Bromine in Bis(4-bromophenyl) sulfide facilitates aryl substitution reactions .
  • Oxidation : Sulfides with electron-donating groups (e.g., -OH) may oxidize to sulfoxides or sulfones, while sulfinyl acetamides (e.g., ) represent stabilized oxidation states.

Spectroscopic Characterization

  • NMR Spectroscopy : Analogous sulfides like Bis(4-hydroxyphenyl) sulfide show distinct aromatic proton shifts (δ 7.2–6.7 ppm for -OH adjacent protons) . Nitro groups in Bis(4-nitrophenyl)sulfane deshield adjacent protons, shifting signals upfield .
  • IR Spectroscopy : Sulfur stretches (C-S) appear near 600–700 cm⁻¹, while sulfonate (S=O) vibrations occur at 1050–1200 cm⁻¹ .

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